molecular formula C9H9NOS B2796617 6-Methyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 681286-58-8

6-Methyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B2796617
CAS No.: 681286-58-8
M. Wt: 179.24
InChI Key: ICGCQATWKXCDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2H-1,4-benzothiazin-3(4H)-one is an organic compound belonging to the class of benzothiazinones It is characterized by a benzene ring fused to a thiazine ring, with a methyl group at the 6th position and a carbonyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with methyl acetoacetate under acidic conditions, leading to the formation of the benzothiazinone ring system. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzothiazinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Methyl-2H-1,4-benzothiazin-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzothiazin-3(4H)-one: Lacks the methyl group at the 6th position.

    6-Chloro-2H-1,4-benzothiazin-3(4H)-one: Has a chlorine atom instead of a methyl group at the 6th position.

    6-Methyl-2H-1,4-benzothiazin-3(4H)-thione: Contains a thione group instead of a carbonyl group.

Uniqueness

6-Methyl-2H-1,4-benzothiazin-3(4H)-one is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-methyl-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-2-3-8-7(4-6)10-9(11)5-12-8/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGCQATWKXCDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.